molecular formula C7H7NaO4S B12355277 Monosodium hydroxymethylbenzenesulphonate CAS No. 34742-11-5

Monosodium hydroxymethylbenzenesulphonate

Cat. No.: B12355277
CAS No.: 34742-11-5
M. Wt: 210.18 g/mol
InChI Key: YQHYMJUDNVWBJN-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(hydroxymethyl)benzene-1-sulfonate typically involves the sulfonation of toluene followed by the introduction of a hydroxymethyl group. One common method is the reaction of toluene with sulfur trioxide or chlorosulfonic acid to form toluene-4-sulfonic acid. This intermediate is then treated with formaldehyde under basic conditions to introduce the hydroxymethyl group, resulting in the formation of sodium 2-(hydroxymethyl)benzene-1-sulfonate .

Industrial Production Methods

In industrial settings, the production of sodium 2-(hydroxymethyl)benzene-1-sulfonate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and hydroxymethylation steps .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(hydroxymethyl)benzene-1-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-(hydroxymethyl)benzene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-(hydroxymethyl)benzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-(hydroxymethyl)benzene-1-sulfonate is unique due to the presence of both a sulfonate and a hydroxymethyl group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable reagent in various fields of research and industry .

Properties

CAS No.

34742-11-5

Molecular Formula

C7H7NaO4S

Molecular Weight

210.18 g/mol

IUPAC Name

sodium;2-(hydroxymethyl)benzenesulfonate

InChI

InChI=1S/C7H8O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1

InChI Key

YQHYMJUDNVWBJN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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